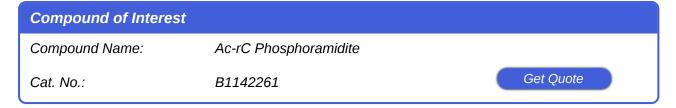


Ac-rC Phosphoramidite: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of N-acetyl-cytidine-phosphoramidite (**Ac-rC phosphoramidite**), a crucial reagent in the chemical synthesis of RNA oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in solid-phase RNA synthesis, and comprehensive experimental protocols.

Core Properties of Ac-rC Phosphoramidite

Ac-rC phosphoramidite is a protected ribonucleoside building block essential for the automated synthesis of RNA. The acetyl (Ac) group on the exocyclic amine of cytidine and the dimethoxytrityl (DMT) and silyl protecting groups on the ribose sugar prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.

A summary of the key quantitative data for **Ac-rC phosphoramidite** is presented in Table 1.



Property	Value	Reference	
CAS Number	121058-88-6	[1][2]	
Molecular Formula	C47H64N5O9PSi	[1][2]	
Molecular Weight	902.10 g/mol	[1][2]	
Typical Purity	≥98.0% (HPLC and 31P NMR)	[1][2]	
Appearance	White to off-white solid		
Storage Conditions	-20°C, protected from light and moisture	[1]	
Solubility	Soluble in anhydrous acetonitrile		

The Central Role in RNA Synthesis

Ac-rC phosphoramidite is a fundamental component in the phosphoramidite method, the gold-standard for the chemical synthesis of RNA. This process involves a four-step cycle that is repeated for each nucleotide added to the growing oligonucleotide chain, which is assembled on a solid support. The use of **Ac-rC phosphoramidite** allows for the precise incorporation of cytidine ribonucleosides into the desired RNA sequence.

The acetyl protecting group on the cytidine base is advantageous as it can be removed under relatively mild basic conditions, which helps to preserve the integrity of the synthesized RNA molecule. This is particularly important for the synthesis of long RNA strands or those containing other sensitive modifications.

Beyond the synthesis of standard RNA sequences, **Ac-rC phosphoramidite** is also utilized in the production of modified RNA analogues, such as those with phosphorodithioate (PS2-RNA) linkages, which are of interest in therapeutic applications due to their increased nuclease resistance.

Experimental Protocols



The following sections provide a detailed methodology for the use of **Ac-rC phosphoramidite** in automated solid-phase RNA synthesis.

Preparation of Reagents

- Ac-rC Phosphoramidite Solution: Prepare a 0.1 M solution of Ac-rC phosphoramidite in anhydrous acetonitrile. This solution should be prepared fresh for optimal performance.
- Activator Solution: A 0.25 M to 0.5 M solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile is commonly used.
- Capping Solutions: Capping A typically consists of acetic anhydride in tetrahydrofuran (THF)/lutidine, and Capping B is N-methylimidazole in THF.
- Oxidizing Solution: A solution of iodine in THF/water/pyridine is used to oxidize the phosphite triester to a more stable phosphate triester.

Automated Solid-Phase RNA Synthesis Cycle

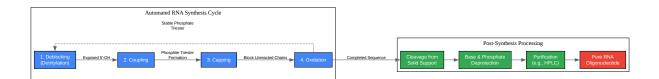
The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical cycle for the addition of one Ac-rC nucleotide to the growing RNA chain attached to a solid support.



Step	Reagent/Solvent	Typical Duration	Purpose
Deblocking (Detritylation)	3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)	60-90 seconds	Removes the 5'-DMT protecting group, exposing a free hydroxyl group for the next coupling reaction.
2. Coupling	0.1 M Ac-rC Phosphoramidite and Activator Solution	5-10 minutes	The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.
3. Capping	Capping A and Capping B solutions	30-60 seconds	Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
4. Oxidation	lodine solution	30-60 seconds	Oxidizes the newly formed phosphite triester linkage to a stable phosphate triester.

Following the oxidation step, a washing step with acetonitrile is performed to remove residual reagents before initiating the next cycle. This four-step process is repeated until the desired RNA sequence is assembled.





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Automated RNA synthesis workflow.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

- Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia and methylamine (AMA) at 65°C for 10-20 minutes. This step cleaves the oligonucleotide from the support and removes the acetyl protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone.
- 2'-Hydroxyl Deprotection: The silyl protecting groups (e.g., TBDMS) on the 2'-hydroxyls are removed by treatment with a fluoride reagent, such as triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), at 65°C for approximately 2.5 hours.

Purification

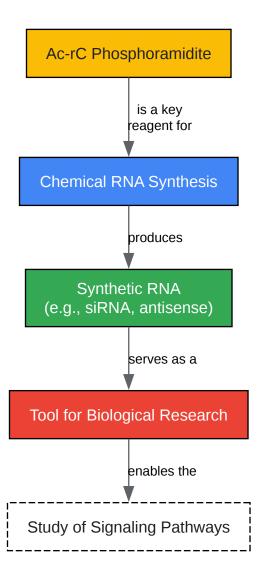
The crude RNA oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a commonly used method for obtaining high-purity RNA. Both ion-exchange and reverse-phase HPLC can be effective.



Signaling Pathways and Logical Relationships

Ac-rC phosphoramidite is a synthetic building block and is not directly involved in biological signaling pathways. Its relevance lies in its use to synthesize RNA molecules, which can then be used in a variety of research applications to study and modulate signaling pathways. For example, synthetic RNA can be used as antisense oligonucleotides or small interfering RNAs (siRNAs) to downregulate the expression of specific genes involved in a signaling cascade.

The logical relationship of **Ac-rC phosphoramidite** to the study of biological systems is hierarchical:



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Role of **Ac-rC phosphoramidite** in biological research.



In conclusion, **Ac-rC phosphoramidite** is an indispensable tool for the chemical synthesis of RNA. Understanding its properties and the methodologies for its use is critical for researchers working in the fields of molecular biology, drug discovery, and diagnostics. This guide provides a foundational understanding to support the successful synthesis of high-quality RNA oligonucleotides for a wide range of applications.

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